molecular formula C19H21N5O3S B6585406 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251630-22-4

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B6585406
CAS No.: 1251630-22-4
M. Wt: 399.5 g/mol
InChI Key: PWZSZFXAHWMFOU-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[4,3-d]pyrimidine-5,7-dione core substituted at position 3 with a 4-(2,3-dimethylphenyl)piperazine-1-carbonyl group and a methyl group at position 4. The thiazolo-pyrimidine scaffold is electron-deficient, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-11-5-4-6-13(12(11)2)23-7-9-24(10-8-23)18(26)16-14-15(21-28-16)17(25)22(3)19(27)20-14/h4-6H,7-10H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZSZFXAHWMFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

Thiazolo[4,3-d]pyrimidine-5,7-dione vs. Pyrrolo/Pyrazolo-Pyrimidine Derivatives

  • Isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (4,6-dimethyl-) (): Shares the thiazolo-pyrimidine core but lacks the piperazine-carbonyl substituent.
  • Pyrazolo[4,3-b:5,6]pyrido[2,3-d]pyrimidine-5,7-diones (): These analogues replace the thiazole ring with pyrazole and pyridine moieties, altering electronic properties. For example, 4-(2,4-dichlorophenyl)-3,6,8-trimethyl derivatives exhibit IR stretches at 1640 cm⁻¹ (C=O), similar to the target compound’s carbonyl vibrations .

Piperazine-Carbonyl Substituents

  • 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione (): Features a pyrimidine-2,4-dione core with a piperazine-carbonyl group. The 3,5-dichloro-4-methylphenyl substituent introduces steric bulk and electronegativity, contrasting with the 2,3-dimethylphenyl group in the target compound. This difference may influence receptor affinity and metabolic stability .
  • Pyrrolo[3,4-d]pyridazinone derivatives (): Contain arylpiperazine groups (e.g., phenyl or pyrimidyl) but lack the thiazolo-pyrimidine core.

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituent (R) Key Properties (IR, m.p.)
Target Compound Thiazolo[4,3-d]pyrimidine-dione 4-(2,3-Dimethylphenyl)piperazine Not reported; predicted high lipophilicity
4,6-Dimethyl-isothiazolo[4,3-d]pyrimidine-dione () Isothiazolo[4,3-d]pyrimidine-dione Methyl groups at 4,6 Higher symmetry may elevate melting point
4-(2,4-Dichlorophenyl)-pyrazolo-pyrido[2,3-d]pyrimidine () Pyrazolo-pyrido-pyrimidine 2,4-Dichlorophenyl m.p. 285–287°C; IR ν(C=O): 1640 cm⁻¹

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